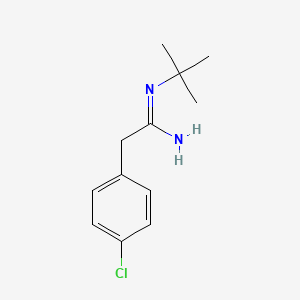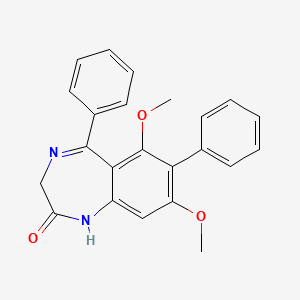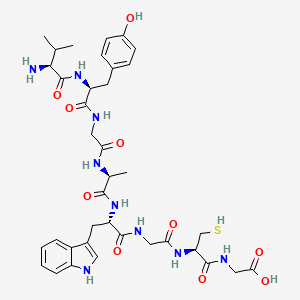![molecular formula C16H12O4 B14187071 Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]- CAS No. 919092-43-6](/img/structure/B14187071.png)
Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl] group
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid derivatives can undergo oxidation reactions. For example, the oxidation of benzoic acid can yield benzaldehyde or benzene, depending on the reaction conditions.
Reduction: Reduction reactions can convert benzoic acid derivatives into corresponding alcohols or hydrocarbons.
Substitution: Benzoic acid derivatives can participate in substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Benzaldehyde, benzene.
Reduction: Benzyl alcohol, toluene.
Substitution: Halogenated benzoic acids, nitrobenzoic acids, sulfonated benzoic acids.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzoic acid derivatives are used as intermediates in the synthesis of various complex organic molecules.
Biology:
Antimicrobial Agents: Some benzoic acid derivatives exhibit antimicrobial properties and are used in the development of new antibacterial agents.
Medicine:
Iron Chelation Therapy: Certain benzoic acid derivatives, such as deferasirox, are used in iron chelation therapy to treat chronic iron overload in patients receiving long-term blood transfusions.
Industry:
Mécanisme D'action
The mechanism of action of benzoic acid derivatives varies depending on their specific application. For example, in the case of antimicrobial activity, benzoic acid derivatives inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways . In iron chelation therapy, compounds like deferasirox bind to excess iron in the body, forming stable complexes that are excreted, thereby reducing iron levels .
Comparaison Avec Des Composés Similaires
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole Derivatives: These compounds share structural similarities with benzoic acid derivatives and exhibit similar biological activities, such as antimicrobial and insecticidal properties.
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid: This compound is structurally related to benzoic acid derivatives and is used in similar applications, including iron chelation therapy.
Uniqueness: Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
919092-43-6 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(9-6-11)16(19)20/h1-10,17H,(H,19,20) |
Clé InChI |
JOALTNNELYVHQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)


![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
